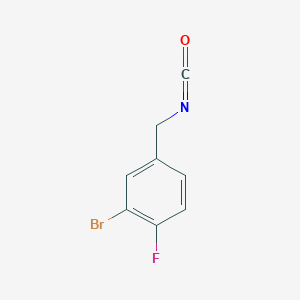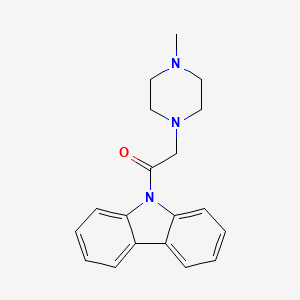
1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanone is a synthetic organic compound that features a carbazole moiety linked to a piperazine ring via an ethanone bridge. Carbazole derivatives are known for their diverse biological activities and applications in materials science, while piperazine derivatives are commonly used in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Carbazole Moiety: Carbazole can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Attachment of the Ethanone Bridge: The ethanone bridge can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling of Carbazole and Piperazine: The final step involves coupling the carbazole and piperazine moieties using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanone depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Pharmaceutical Effects: The compound may inhibit or activate specific pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanol: Similar structure with an alcohol group instead of a ketone.
1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)propane: Similar structure with a propane bridge instead of ethanone.
Uniqueness
1-(9H-carbazol-9-yl)-2-(4-methylpiperazin-1-yl)ethanone is unique due to its specific combination of carbazole and piperazine moieties, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H21N3O/c1-20-10-12-21(13-11-20)14-19(23)22-17-8-4-2-6-15(17)16-7-3-5-9-18(16)22/h2-9H,10-14H2,1H3 |
InChI Key |
OWUMRNNAXXJLLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12458463.png)
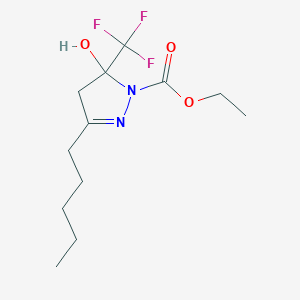
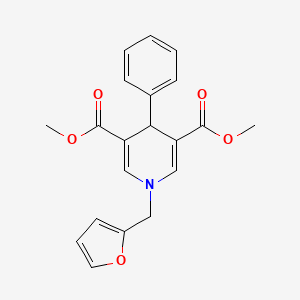
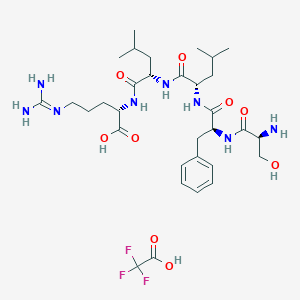
![2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile](/img/structure/B12458486.png)
![Sodium 2-({[(3Z)-5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1H,6H,7H,9H-pyrrolo[3,2-H]isoquinolin-3-ylidene]amino}oxy)-4-hydroxybutanoate](/img/structure/B12458487.png)
![methyl N-[(3-chlorophenyl)carbonyl]glycinate](/img/structure/B12458491.png)
![5-bromo-2-methoxy-N-[2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B12458495.png)

![N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide](/img/structure/B12458507.png)
![(2E)-3-[(3-Fluoro-4-methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12458515.png)
![Phenyl 2-({[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclohexyl]carbonyl}oxy)benzoate (non-preferred name)](/img/structure/B12458521.png)
![9-methyl-3-[(E)-(phenylimino)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12458522.png)
